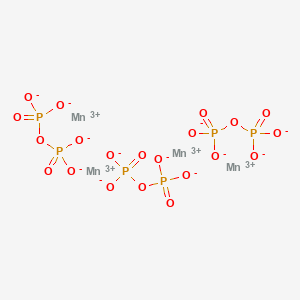
Manganese(III) pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(III) pyrophosphate is an inorganic compound with the chemical formula MnP2O7. It is known for its distinctive purple color and is used in various scientific and industrial applications. This compound is particularly interesting due to its oxidation states and reactivity, making it a valuable subject of study in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(III) pyrophosphate can be synthesized through several methods. One common approach involves the reaction of manganese(II) salts with pyrophosphate ions in an acidic medium. The reaction typically proceeds as follows: [ \text{Mn}^{2+} + \text{P}_2\text{O}_7^{4-} \rightarrow \text{MnP}_2\text{O}_7 ]
Another method involves the oxidation of manganese(II) pyrophosphate using an oxidizing agent such as nitric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the manganese(III) state.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese(II) sulfate with pyrophosphoric acid, followed by oxidation. The process is carefully monitored to maintain the desired oxidation state and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(III) pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and disproportionation. These reactions are influenced by the compound’s oxidation state and the presence of other reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to manganese(II) pyrophosphate using reducing agents like sulfur dioxide.
Disproportionation: In certain conditions, this compound can disproportionate into manganese(II) and manganese(IV) species.
Major Products Formed
Oxidation: Manganese(IV) oxide (MnO2)
Reduction: Manganese(II) pyrophosphate (Mn2P2O7)
Disproportionation: Mixture of manganese(II) and manganese(IV) compounds
Aplicaciones Científicas De Investigación
Manganese(III) pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various oxidation reactions and as a reagent in the synthesis of other manganese compounds.
Biology: The compound is studied for its role in biological systems, particularly in the context of manganese’s involvement in enzymatic reactions.
Medicine: Research has explored its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of pigments, ceramics, and as a component in certain types of batteries.
Mecanismo De Acción
The mechanism by which manganese(III) pyrophosphate exerts its effects is primarily through its oxidation-reduction properties. The compound can act as an oxidizing agent, facilitating the transfer of electrons in various chemical reactions. This property is utilized in both catalytic processes and in the study of redox reactions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(III) phosphate (MnPO4): Similar in terms of oxidation state and reactivity, but differs in its phosphate group.
Manganese(II) pyrophosphate (Mn2P2O7): A reduced form of manganese pyrophosphate, with different chemical properties and applications.
Manganese(IV) oxide (MnO2): Another manganese compound with strong oxidizing properties, commonly used in batteries and as a catalyst.
Uniqueness
Manganese(III) pyrophosphate is unique due to its specific oxidation state and the presence of the pyrophosphate group, which imparts distinct chemical properties. Its ability to undergo various redox reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
64042-23-5 |
|---|---|
Fórmula molecular |
Mn4O21P6 |
Peso molecular |
741.58 g/mol |
Nombre IUPAC |
manganese(3+);phosphonato phosphate |
InChI |
InChI=1S/4Mn.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
Clave InChI |
NXYBZKHBQWRTLK-UHFFFAOYSA-B |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3].[Mn+3].[Mn+3].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


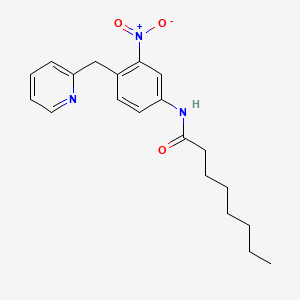
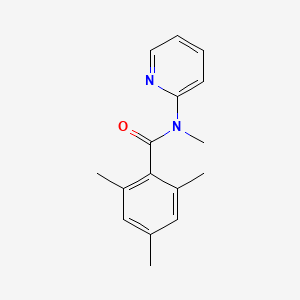

![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)



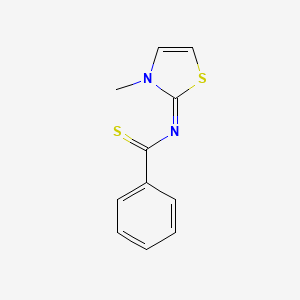
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
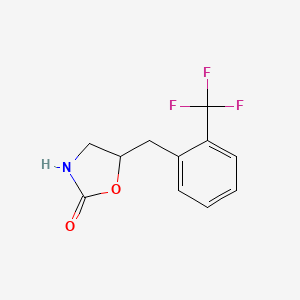
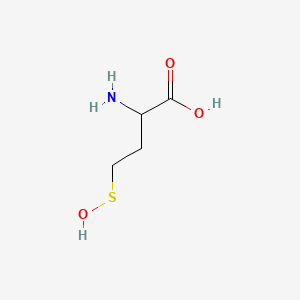
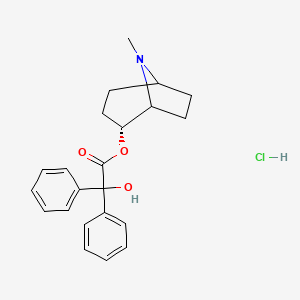
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
